molecular formula C13H15N3O2S B11351028 N-[2-(4-methoxyphenyl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide

N-[2-(4-methoxyphenyl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B11351028
M. Wt: 277.34 g/mol
InChI Key: SAYBFLUBUHNDEB-UHFFFAOYSA-N
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Description

N-[2-(4-Methoxyphenyl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic small molecule characterized by a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a carboxamide-linked 2-(4-methoxyphenyl)ethyl side chain. This structure confers unique physicochemical properties, including moderate lipophilicity due to the methoxyphenyl moiety and hydrogen-bonding capacity via the carboxamide group.

Properties

Molecular Formula

C13H15N3O2S

Molecular Weight

277.34 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-4-methylthiadiazole-5-carboxamide

InChI

InChI=1S/C13H15N3O2S/c1-9-12(19-16-15-9)13(17)14-8-7-10-3-5-11(18-2)6-4-10/h3-6H,7-8H2,1-2H3,(H,14,17)

InChI Key

SAYBFLUBUHNDEB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=N1)C(=O)NCCC2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Cyclization of Thiosemicarbazides

Thiosemicarbazides undergo cyclization in the presence of phosphoryl chloride (POCl₃) to form the 1,2,3-thiadiazole ring. For example, methyl thiosemicarbazide reacts with acetyl chloride under reflux conditions (90°C, 3 hours) to yield 4-methyl-1,2,3-thiadiazole-5-carboxylic acid. Key parameters include:

ParameterConditionYield (%)
Temperature90°C70–75
Reaction Time3 hours
SolventToluene
CatalystPOCl₃

This method prioritizes simplicity but requires careful control of stoichiometry to minimize byproducts like triazoles.

Iodine-Mediated Cyclization

Alternative protocols use iodine in dimethylformamide (DMF) with triethylamine (TEA) to accelerate cyclization. A mixture of methyl hydrazinecarbodithioate and acetic anhydride in DMF undergoes iodine-mediated dehydrogenation at 25°C for 10 minutes, producing the thiadiazole core in 80–85% yield. This approach reduces reaction time and enhances regioselectivity due to iodine’s oxidative properties.

Functionalization to the Carboxamide Derivative

The carboxylic acid intermediate is converted to the target carboxamide via coupling with 2-(4-methoxyphenyl)ethylamine. Two coupling strategies are prevalent:

Acid Chloride Intermediate Route

The carboxylic acid is first activated as an acid chloride using thionyl chloride (SOCl₂). Subsequent reaction with 2-(4-methoxyphenyl)ethylamine in dichloromethane (DCM) at 0–5°C yields the carboxamide.

ParameterConditionYield (%)
Activation AgentSOCl₂ (2 equiv)65–70
Coupling Temperature0–5°C
BasePyridine (1 equiv)

This method is robust but requires stringent moisture control to prevent hydrolysis.

Direct Coupling Using Carbodiimides

A one-pot approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and dimethylaminopyridine (DMAP) as catalysts. The carboxylic acid and amine are mixed in anhydrous DCM at 25°C for 2 hours, achieving 75–80% yield.

ParameterConditionYield (%)
Coupling AgentEDC (1.5 equiv)75–80
CatalystDMAP (0.5 equiv)
SolventDCM

This method avoids acid chloride handling, improving safety profiles.

Synthesis of 2-(4-Methoxyphenyl)ethylamine

The amine precursor is synthesized via two routes:

Reduction of 4-Methoxyphenylacetonitrile

4-Methoxyphenylacetonitrile undergoes catalytic hydrogenation with Raney nickel in ethanol (40 psi H₂, 6 hours) to yield 2-(4-methoxyphenyl)ethylamine (85% yield).

Gabriel Synthesis

4-Methoxybenzyl chloride reacts with phthalimide in DMF, followed by hydrazinolysis to release the primary amine (70% yield over two steps).

Integrated Synthetic Route

Combining the above steps, the optimal pathway proceeds as follows:

  • Thiadiazole Core Formation : Iodine-mediated cyclization (80–85% yield).

  • Carboxamide Coupling : EDC/DMAP-mediated reaction (75–80% yield).

  • Amine Preparation : Catalytic hydrogenation of 4-methoxyphenylacetonitrile (85% yield).

Overall Yield : 51–58% (multi-step).

Analytical Validation

Critical characterization data for intermediates and the final product include:

Spectroscopic Data

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Thiadiazole CH₃: δ 2.55 (s, 3H).

    • Methoxyphenyl OCH₃: δ 3.79 (s, 3H).

    • Ethylenic CH₂: δ 3.02 (t, J = 7.2 Hz, 2H), δ 3.45 (t, J = 7.2 Hz, 2H).

  • IR (KBr):

    • Carboxamide C=O: 1665 cm⁻¹.

    • Thiadiazole C-S: 680 cm⁻¹.

Chromatographic Purity

Reverse-phase HPLC (C18 column, MeOH:H₂O 70:30) confirms >98% purity with a retention time of 6.8 minutes.

Challenges and Optimizations

  • Regioselectivity in Cyclization : Iodine-mediated methods outperform POCl₃ in minimizing triazole byproducts.

  • Moisture Sensitivity : EDC coupling requires anhydrous conditions to prevent carboxylic acid reformation.

  • Amine Stability : 2-(4-methoxyphenyl)ethylamine is prone to oxidation; storage under nitrogen is recommended.

Industrial Scalability Considerations

  • Continuous Flow Reactors : Enhance thiadiazole cyclization efficiency by maintaining precise temperature control.

  • Crystallization Optimization : Ethanol/water mixtures (3:1) achieve 95% recovery of the final product .

Chemical Reactions Analysis

N-[2-(4-methoxyphenyl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxyphenyl group can undergo substitution reactions with various reagents, leading to different derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Case Studies

  • In Vitro Cytotoxicity : In studies involving various human cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), the compound exhibited significant cytotoxic effects. For instance, it demonstrated an IC50 value of 15 µM against MCF-7 cells after 48 hours of treatment.
  • Enzyme Inhibition : The compound has been shown to inhibit certain kinases that are critical in cancer progression. This inhibition can lead to reduced tumor growth and improved therapeutic outcomes in preclinical models.

Antimicrobial Activity

N-[2-(4-methoxyphenyl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide also displays promising antimicrobial properties.

Case Studies

  • Antibacterial Efficacy : In a study evaluating its effectiveness against Gram-positive and Gram-negative bacteria, the compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values of 32 µg/mL and 64 µg/mL respectively.

Summary of Biological Activities

The following table summarizes the biological activities observed for this compound:

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
AnticancerMCF-7 (breast cancer)IC50 = 15 µM2023
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL2024
AntimicrobialEscherichia coliMIC = 64 µg/mL2024
Anti-inflammatoryMacrophagesTNF-alpha reduction by 50%2025

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The compound belongs to a broader class of 1,2,3-thiadiazole-5-carboxamides, which exhibit diverse biological activities depending on substituent variations. Key analogs include:

Compound Name Substituents Molecular Weight (g/mol) Key Biological Activity Reference
Org 214007-0 8-Cyano-dibenzoazepine substituent 430 Selective glucocorticoid receptor modulator (anti-inflammatory)
BTP-2 (YM-59483) 4-[3,5-Bis(trifluoromethyl)pyrazol-1-yl]phenyl 465.3 Store-operated calcium entry (SOCE) inhibitor
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide Propyl at C4, methylthiophenyl-ethylamide 353.5 Not reported (structural analog)
Target Compound 4-Methyl, 2-(4-methoxyphenyl)ethylamide ~335 (estimated) Unknown (inferred: possible SOCE or kinase modulation) -

Key Observations :

  • Substituent Effects on Activity :
    • The methoxyphenyl group in the target compound may enhance membrane permeability compared to BTP-2’s trifluoromethylpyrazole moiety, which improves target binding but increases molecular weight and rigidity .
    • Org 214007-0 ’s dibenzoazepine scaffold enables glucocorticoid receptor selectivity, a feature absent in simpler thiadiazole carboxamides .
  • Pharmacological Targets :
    • BTP-2 inhibits SOCE by targeting Orai1/STIM1 channels, while Org 214007-0 modulates nuclear receptors, highlighting the scaffold’s versatility .
Pharmacokinetic and Physicochemical Properties
  • Lipophilicity : The target compound’s logP is estimated to be ~2.5 (lower than BTP-2’s ~4.0 due to fewer hydrophobic groups), suggesting improved aqueous solubility .
  • Metabolic Stability : The methoxy group may slow oxidative metabolism compared to unsubstituted phenyl analogs, as seen in related compounds .

Research Findings and Implications

  • Anticancer Potential: Thiadiazole carboxamides like those in show IC50 values <2 µg/mL against HepG-2 cells, suggesting the target compound could be screened for similar activity .

Biological Activity

N-[2-(4-methoxyphenyl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Molecular Structure :

  • Molecular Formula : C11H12N2O3S
  • Molecular Weight : 250.28 g/mol
  • IUPAC Name : this compound

The synthesis of this compound typically involves the condensation of 4-methoxyphenyl hydrazine with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid under dehydrating conditions. This reaction is facilitated by agents such as phosphorus oxychloride or thionyl chloride and requires heating under reflux to achieve the desired product .

2. Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial and fungal strains. It interacts with specific molecular targets, inhibiting cell growth and proliferation .
  • Anticancer Properties : Research indicates that this compound may inhibit key enzymes involved in cancer cell metabolism, suggesting potential as an anticancer agent .
  • Antiviral Effects : Preliminary studies have indicated activity against several viruses, including Influenza A and Herpes Simplex Virus .

The biological activity of this compound is attributed to its interaction with specific enzymes and pathways:

  • Enzyme Inhibition : The compound inhibits acetohydroxyacid synthase and ketol-acid reductoisomerase, which are crucial in the biosynthesis of branched-chain amino acids. This inhibition disrupts cellular metabolism and growth .

4.1 Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various thiadiazole derivatives, including this compound. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria as well as fungi .

4.2 Anticancer Studies

In vitro tests demonstrated that the compound effectively inhibited cancer cell lines by inducing apoptosis through the modulation of apoptotic pathways . For instance:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)10
A549 (Lung Cancer)12

4.3 Antiviral Activity

The antiviral potential was assessed against Influenza A H3N2 virus with an EC50 value ranging from 20 to 40 μM, indicating moderate efficacy .

5. Comparative Analysis

When compared to similar compounds within the thiadiazole class:

Compound Activity IC50/EC50 Value
N-{3-(methylsulfanyl)-1-[5-(phenylamino)-...}AntiviralEC50 = 31.4 μM
Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylateAntimicrobialMIC = 15 μg/mL
N-{(substituted thiourea)}AntituberculosisMIC = 30.88 µM

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for N-[2-(4-methoxyphenyl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide?

  • Methodology : Synthesis typically involves multi-step reactions, including amide bond formation between 4-methyl-1,2,3-thiadiazole-5-carboxylic acid and 2-(4-methoxyphenyl)ethylamine. Key steps:

  • Coupling reagents : Use EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide) for amide bond formation under mild conditions (room temperature, inert atmosphere) .
  • Reaction optimization : Control pH (near-neutral) and temperature (20–25°C) to minimize side reactions and improve yield .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate the pure product .

Q. How is the structural integrity of the compound verified post-synthesis?

  • Analytical techniques :

  • NMR spectroscopy : Confirm the presence of the methoxyphenyl group (δ 3.8 ppm for methoxy protons) and thiadiazole ring protons (δ 7.5–8.0 ppm) .
  • IR spectroscopy : Identify key functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, thiadiazole ring vibrations at ~1450 cm⁻¹) .
  • Mass spectrometry (MS) : Validate molecular weight (e.g., ESI-MS m/z calculated for C₁₃H₁₅N₃O₂S: 293.08) .

Q. What preliminary biological assays are recommended to assess its activity?

  • Screening protocols :

  • Antimicrobial activity : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme inhibition : Test against kinases or proteases via fluorescence-based assays (e.g., ATPase activity measurement) .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to establish IC₅₀ values .

Advanced Research Questions

Q. How can contradictory data in biological activity assays be resolved?

  • Approach :

  • Orthogonal validation : Replicate assays using alternative methods (e.g., SPR for binding kinetics if fluorescence assays show variability) .
  • Dose-response curves : Perform 8-point dilution series to confirm dose-dependent effects and rule out false positives .
  • Structural analogs : Compare activity with derivatives (e.g., replacing methoxy with ethoxy groups) to identify pharmacophore specificity .

Q. What strategies address conflicting literature methods for synthesizing the thiadiazole core?

  • Experimental design :

  • DoE (Design of Experiments) : Use factorial design to test variables (e.g., solvent polarity, catalyst loading) and identify critical parameters .
  • Mechanistic studies : Employ LC-MS to track intermediates and propose reaction pathways (e.g., cyclization vs. dimerization) .
  • Green chemistry alternatives : Evaluate microwave-assisted synthesis to reduce reaction time and improve reproducibility .

Q. How can computational modeling enhance understanding of structure-activity relationships (SAR)?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., COX-2 or EGFR kinases) .
  • MD simulations : Run 100-ns simulations in GROMACS to assess ligand-protein stability and identify key interactions (e.g., hydrogen bonds with active-site residues) .
  • QSAR modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond donors to predict bioactivity .

Q. What experimental approaches evaluate the compound’s stability under physiological conditions?

  • Protocols :

  • pH stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC at 24, 48, and 72 hours .
  • Thermal stability : Use TGA (Thermogravimetric Analysis) to determine decomposition temperatures and DSC for phase transitions .
  • Metabolic stability : Perform liver microsome assays (human/rat) to identify major metabolites via LC-MS/MS .

Q. How do substituent modifications on the phenyl ring impact bioactivity?

  • SAR strategies :

  • Electron-withdrawing groups : Replace methoxy with nitro or trifluoromethyl to enhance target binding (e.g., via dipole interactions) .
  • Positional isomerism : Synthesize ortho-, meta-, and para-substituted analogs to map steric and electronic effects on activity .
  • Biological testing : Compare IC₅₀ values across analogs in enzyme inhibition or cell viability assays to correlate structure with potency .

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